molecular formula C12H12ClN3 B1613400 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine CAS No. 771555-68-1

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine

Cat. No.: B1613400
CAS No.: 771555-68-1
M. Wt: 233.69 g/mol
InChI Key: VPNCOMHQEVMYCA-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3 It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, two methyl groups at the N,N-dimethyl positions, and a phenyl group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor, which is then subjected to chlorination to introduce the chlorine atom at the 2-position.

    Dimethylation: The next step involves the introduction of the N,N-dimethyl groups. This is usually achieved through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Phenylation: The final step is the introduction of the phenyl group at the 5-position. This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents and solvents used in these processes include chlorinating agents, methylating agents, and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N,N-dimethyl groups, leading to the formation of corresponding N-oxides or demethylated products.

    Coupling Reactions: The phenyl group at the 5-position can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethyl-5-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a phenyl group at the 5-position.

    2-chloro-N,N-dimethyl-5-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with a trifluoromethyl group at the 5-position.

    2-chloro-N,N-dimethyl-5-ethylpyrimidin-4-amine: Similar structure but with an ethyl group at the 5-position.

Uniqueness

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is unique due to the presence of the phenyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNCOMHQEVMYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629884
Record name 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771555-68-1
Record name 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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